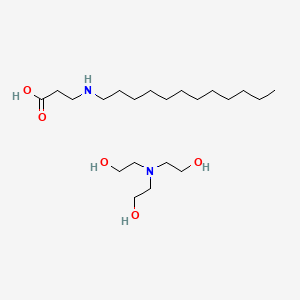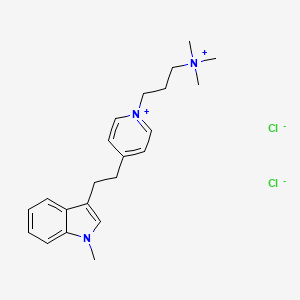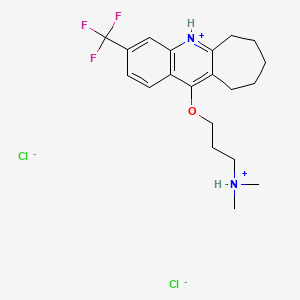
Butyrophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyrophenone core, a hydroxy group, and a morpholinoethoxy side chain. It is commonly used in various fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of butyrophenone, each with distinct functional groups that can be further utilized in chemical synthesis and research .
Scientific Research Applications
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic medication.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethoxy side chain, in particular, provides enhanced solubility and stability compared to other butyrophenone derivatives .
Properties
CAS No. |
20800-12-8 |
|---|---|
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]butan-1-one;chloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-15(18)14-5-4-13(12-16(14)19)21-11-8-17-6-9-20-10-7-17;/h4-5,12,19H,2-3,6-11H2,1H3;1H |
InChI Key |
YASHSIVCBSKXML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


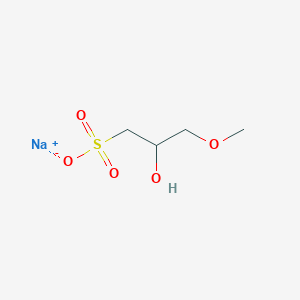
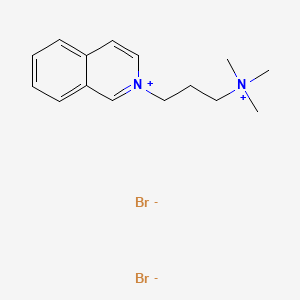

![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
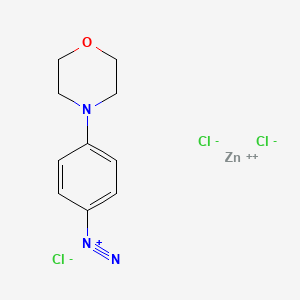
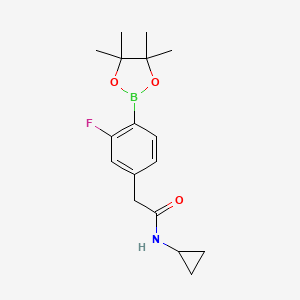

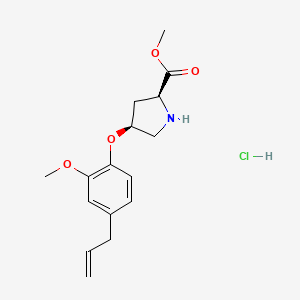
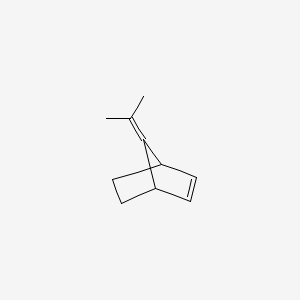
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
